ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety and substituted with a cyclopropanecarboxamido group. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., thieno[2,3-c]pyridine derivatives and related heterocycles) suggest that its physicochemical properties and reactivity are influenced by the interplay of its aromatic systems, ester functionality, and sterically demanding cyclopropane substituent .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12-7-8-12)17(13)19-22-14-5-3-4-6-15(14)28-19/h3-6,12H,2,7-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLCKHDHMGGSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Thieno[2,3-c]pyridine Derivatives
- Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Shares the thieno[2,3-c]pyridine core but lacks the benzo[d]thiazole and cyclopropanecarboxamido groups. Molecular formula: C15H22N2O4S (vs. inferred formula for the target compound: ~C22H20N3O3S2). Safety data indicate its classification as a laboratory chemical, though specific reactivity data are unavailable .
Thiazolo[3,2-a]pyrimidine Derivatives ()
- Compound 11a ():
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Crystal structure Monoclinic system, density 1.383 g/cm³.
Imidazo[1,2-a]pyridine Derivatives ()
Key Comparative Data
Substituent Effects on Properties
- Benzo[d]thiazole Moiety: Enhances aromatic conjugation and electron-withdrawing effects, which may stabilize the thieno[2,3-c]pyridine core and influence UV-Vis absorption profiles .
- Ester Functionality : Common in analogs (e.g., ), facilitating solubility in polar aprotic solvents and participation in hydrolysis reactions .
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